
2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole is a synthetic organic compound that features a cyclopropyl group, a chloromethyl group, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of an alkene with a carbene precursor.
Introduction of the Chloromethyl Group: This step often involves the chlorination of a methyl group using reagents like thionyl chloride or phosphorus trichloride.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a α-haloketone with a thioamide.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Methyl-substituted cyclopropyl thiazole.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Medicine: Potential use in drug discovery due to its unique structure.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)thiazole: Lacks the cyclopropyl group.
4-Methylthiazole: Lacks both the chloromethyl and cyclopropyl groups.
Cyclopropylmethylthiazole: Lacks the chloromethyl group.
Uniqueness
2-((1R,2R)-2-(Chloromethyl)cyclopropyl)-4-methylthiazole is unique due to the combination of the cyclopropyl group, chloromethyl group, and thiazole ring, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10ClNS |
|---|---|
Peso molecular |
187.69 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-(chloromethyl)cyclopropyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H10ClNS/c1-5-4-11-8(10-5)7-2-6(7)3-9/h4,6-7H,2-3H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
KTMJZKGSDJOGNG-NKWVEPMBSA-N |
SMILES isomérico |
CC1=CSC(=N1)[C@@H]2C[C@H]2CCl |
SMILES canónico |
CC1=CSC(=N1)C2CC2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


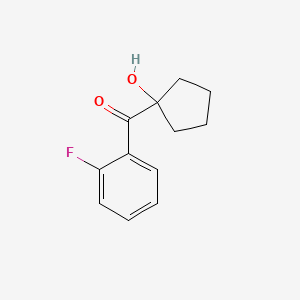
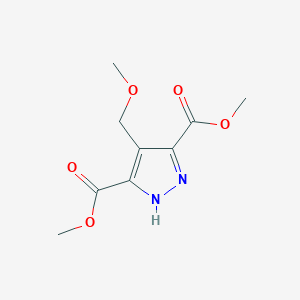

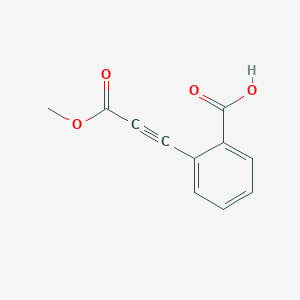

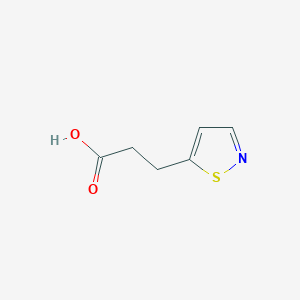
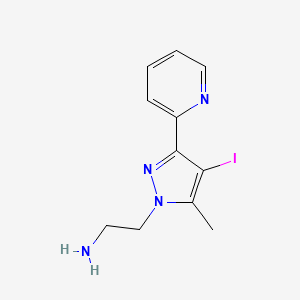

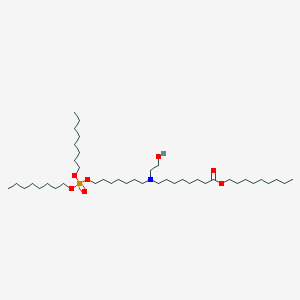
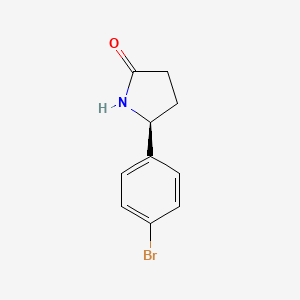

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


